4-(Cyclopropylmethoxy)-2-fluorophenol

Catalog No.
S12916190
CAS No.
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopropylmethoxy)-2-fluorophenol

Product Name

4-(Cyclopropylmethoxy)-2-fluorophenol

IUPAC Name

4-(cyclopropylmethoxy)-2-fluorophenol

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

GNJJQVPMCDNMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)O)F

4-(Cyclopropylmethoxy)-2-fluorophenol is an organic compound characterized by a fluorine atom and a cyclopropylmethoxy group attached to a phenolic structure. Its chemical formula is C11_{11}H12_{12}F\O, and it features a cyclopropyl group, which is a three-membered carbon ring, contributing to its unique properties. The presence of the fluorine atom enhances its reactivity and potential biological activity.

Typical of phenolic compounds:

  • Substitution Reactions: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
  • Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound.
  • Reduction: The compound can also participate in reduction reactions, particularly involving the conversion of the hydroxyl group to an alkane.

The reactivity of the cyclopropylmethoxy group also allows for additional functionalization, making it versatile in synthetic chemistry.

Research indicates that 4-(Cyclopropylmethoxy)-2-fluorophenol exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and as a candidate for anticancer therapies. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to altered cellular processes. Studies suggest that it may modulate pathways involved in cancer progression and microbial resistance, making it a target for further pharmacological development.

The synthesis of 4-(Cyclopropylmethoxy)-2-fluorophenol typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 2-fluorophenol and cyclopropylmethanol.
  • O-Alkylation: The reaction involves O-alkylation of 2-fluorophenol with cyclopropylmethanol using a base such as sodium hydride or potassium tert-butoxide.
  • Purification: The resulting product is purified through recrystallization or column chromatography.

In industrial settings, optimized conditions are employed to enhance yield and purity, often using continuous flow reactors for efficiency.

4-(Cyclopropylmethoxy)-2-fluorophenol has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of more complex organic molecules and is explored for potential therapeutic applications.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.
  • Chemical Research: It is utilized in studies investigating enzyme interactions and cellular signaling pathways.

Studies on the interactions of 4-(Cyclopropylmethoxy)-2-fluorophenol with biological targets have shown that it can selectively bind to certain enzymes or receptors, modulating their activity. This interaction suggests its potential use in drug development, particularly in targeting diseases where specific pathways are dysregulated. Further research is required to elucidate the exact molecular mechanisms involved.

Several compounds share structural similarities with 4-(Cyclopropylmethoxy)-2-fluorophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(Cyclopropylmethoxy)-4-fluorophenolFluorine at position 4Exhibits potential as an enzyme inhibitor
4-(Cyclopropylmethoxy)-3-fluoroanilineAniline instead of phenolInvestigated for antimicrobial and anticancer properties
1-(Cyclopropylmethoxy)-4-chlorobenzeneChlorine instead of fluorineDifferent reactivity due to chlorine's electronic effects
1-(Cyclopropylmethoxy)-4-bromobenzeneBromine instead of fluorineHigher reactivity compared to fluorine

These compounds highlight the uniqueness of 4-(Cyclopropylmethoxy)-2-fluorophenol in terms of its specific functional groups and their corresponding biological activities. Each compound's distinct properties make them suitable for various applications in research and industry, emphasizing the importance of structural modifications in developing new therapeutic agents.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.07430775 g/mol

Monoisotopic Mass

182.07430775 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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